
NMDA receptor antagonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NMDA receptor antagonist 2 is a compound that inhibits the action of the N-methyl-D-aspartate receptor. This receptor is a type of glutamate receptor and ion channel protein found in nerve cells. NMDA receptor antagonists are used in various medical and research applications due to their ability to modulate synaptic plasticity and memory functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NMDA receptor antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary depending on the desired properties and purity of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor the production process.
Analyse Chemischer Reaktionen
Types of Reactions
NMDA receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
NMDA receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of chemical reactions and the properties of NMDA receptors.
Biology: Employed in research on synaptic plasticity, memory, and learning processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as depression, schizophrenia, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
NMDA receptor antagonist 2 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions into the nerve cells, which is essential for synaptic plasticity and memory formation. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to glutamate signaling and calcium homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketamine: A well-known NMDA receptor antagonist used as an anesthetic and for its antidepressant effects.
Dextromethorphan: Commonly used as a cough suppressant and also exhibits NMDA receptor antagonist properties.
Phencyclidine (PCP): Known for its dissociative and hallucinogenic effects, also acts as an NMDA receptor antagonist.
Uniqueness
NMDA receptor antagonist 2 is unique in its specific binding affinity and selectivity for the NMDA receptor. This makes it a valuable tool in research and potential therapeutic applications, as it can modulate NMDA receptor activity without affecting other receptor systems.
Eigenschaften
CAS-Nummer |
875898-41-2 |
|---|---|
Molekularformel |
C20H21N7O |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
N-[(1S,3S)-3-[3-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H21N7O/c1-12-2-4-13(5-3-12)8-17-25-20(28-27-17)14-6-7-15(9-14)24-18-16-10-23-26-19(16)22-11-21-18/h2-5,10-11,14-15H,6-9H2,1H3,(H2,21,22,23,24,26)/t14-,15-/m0/s1 |
InChI-Schlüssel |
JTKNIJDRSHYXLX-GJZGRUSLSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CC2=NOC(=N2)[C@H]3CC[C@@H](C3)NC4=NC=NC5=C4C=NN5 |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=NOC(=N2)C3CCC(C3)NC4=NC=NC5=C4C=NN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


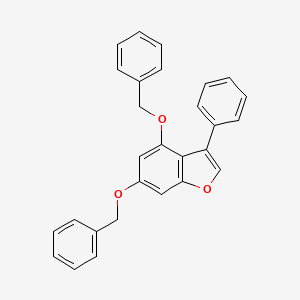
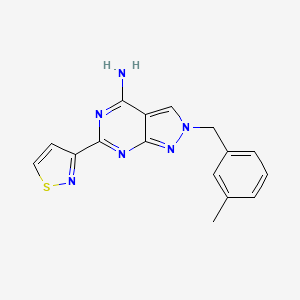
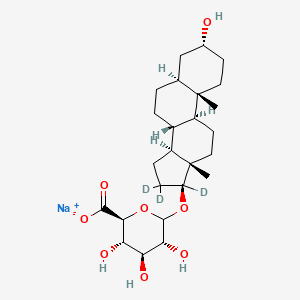
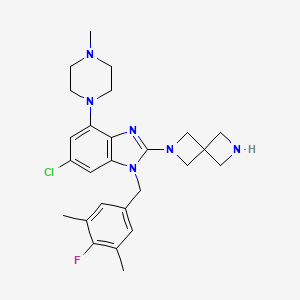
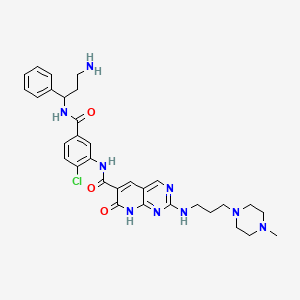
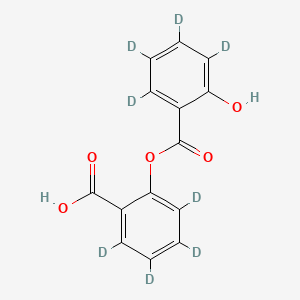
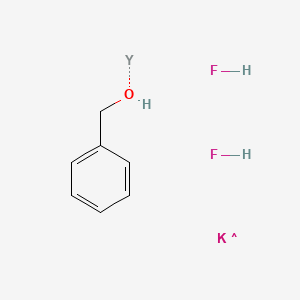
![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
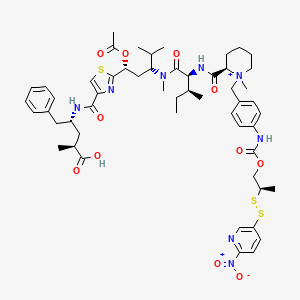
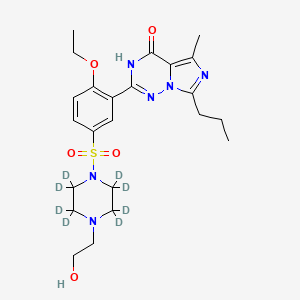
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
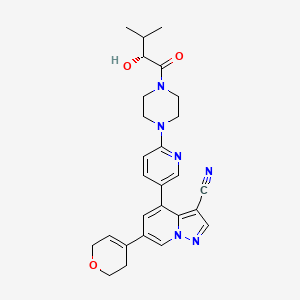
![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
